molecular formula C17H19BrN2O4S B5217785 N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5217785
M. Wt: 427.3 g/mol
InChI Key: NSFUDADTDHOMGO-UHFFFAOYSA-N
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Description

N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2000 and has since been extensively studied for its various biochemical and physiological effects.

Mechanism of Action

N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the protein, preventing its activation and subsequent translocation to the nucleus. This prevents the expression of various pro-inflammatory genes, leading to a reduction in inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the activity of various signaling pathways involved in cancer progression. N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has also been shown to have anti-viral effects by inhibiting the replication of various viruses.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is its ability to selectively inhibit the activity of NF-κB without affecting other signaling pathways. However, one of the limitations of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is its relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082, including:
1. Development of more stable analogs with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 in various disease models.
3. Further elucidation of the mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 and its effects on other signaling pathways.
4. Investigation of the potential synergistic effects of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 with other drugs in the treatment of various diseases.
Conclusion
In conclusion, N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is a small molecule inhibitor with significant potential for various therapeutic applications. Its ability to selectively inhibit the activity of NF-κB has made it a valuable tool in the study of inflammation, cancer, and viral infections. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 can be synthesized through a multistep process involving the reaction of 3-bromobenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting product with N-(2-methoxyethyl)-N-phenylsulfonylglycine. The final product is obtained through the reaction of the intermediate product with hydroxylamine hydrochloride.

Scientific Research Applications

N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects. One of the most significant applications of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is its ability to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-24-11-10-19-17(21)13-20(15-7-5-6-14(18)12-15)25(22,23)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFUDADTDHOMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-methoxyethyl)acetamide

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